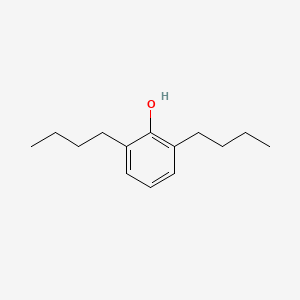

2,6-Dibutylphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,6-Dibutylphenol (C₁₄H₂₂O), also known as 2,6-di-tert-butylphenol, is a phenolic compound characterized by two tert-butyl substituents at the 2- and 6-positions of the aromatic ring. This structure imparts significant steric hindrance and stability, making it effective as an antioxidant, particularly in aviation gasoline and lubricants . Its molecular weight is 206.33 g/mol, and it exhibits unique physicochemical properties, such as high lipophilicity due to the bulky tert-butyl groups. Studies on Dunaliella salina cultures demonstrate its biphasic biological activity: at 25–350 μM, it stimulates cell growth (comparable to phytohormones), while concentrations exceeding 500 μM inhibit growth .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Production

2,6-Dibutylphenol is a member of the alkylated phenols family, characterized by two butyl groups attached to the benzene ring at the 2 and 6 positions. Its chemical formula is C14H22O, and it is primarily produced through the alkylation of phenol using butylene as the alkylating agent. The typical production process involves Friedel-Crafts reactions, where phenol reacts with isobutylene in the presence of a Lewis acid catalyst like aluminum chloride .

Antioxidant in Fuels and Lubricants

One of the primary applications of this compound is as an antioxidant in various hydrocarbon-based products. It helps prevent oxidative degradation in fuels, oils, and lubricants. Its effectiveness in stabilizing aviation fuels by preventing gumming has been particularly noted .

| Application | Description |

|---|---|

| Aviation Fuels | Prevents gumming and maintains fuel stability |

| Lubricants | Extends the life of lubricants by reducing oxidation |

UV Stabilizer

The compound also serves as a UV stabilizer for plastics and other materials exposed to sunlight. This property is crucial for extending the lifespan of products made from polymers that would otherwise degrade under UV radiation .

Intermediate for Synthesis

This compound acts as an intermediate in the synthesis of more complex antioxidants and UV stabilizers. For instance, it is used to produce hindered phenolic antioxidants like Irganox 1098, which are widely utilized in rubber and plastic industries .

Consumer Products

In consumer products, this compound can be found in:

- Household Cleaners : Used for its antioxidant properties.

- Personal Care Products : Acts as a stabilizer in formulations.

Case Study 1: Use in Aviation Fuels

A study conducted on the stability of aviation fuels containing this compound demonstrated a significant reduction in gum formation compared to fuels without this additive. The results indicated that incorporating this compound could extend fuel shelf life by over 30% under standard storage conditions .

Case Study 2: Rubber Industry Applications

Research on rubber formulations revealed that adding this compound improved thermal stability and resistance to oxidative degradation. This enhancement allows rubber products to maintain their properties over extended periods, making them suitable for automotive and industrial applications .

Safety and Environmental Impact

While this compound is effective in various applications, it poses certain environmental risks. It is classified as toxic to aquatic organisms and is not readily biodegradable . Regulatory measures are essential to manage its use and prevent environmental contamination.

Analyse Chemischer Reaktionen

Rearrangement Reactions

2,6-Dibutylphenol undergoes tert-butyl group migration under acidic conditions. In the presence of sulfuric acid or toluene sulfonic acid, the tert-butyl group transfers from the phenolic ring to another phenol molecule:

4-tert-butyl-2,6-dimethylphenol+phenolH+2,6-dimethylphenol+4-tert-butylphenol

Conditions :

-

Temperature: 120–180°C

-

Catalyst: 2–5 wt% sulfuric acid or toluene sulfonic acid

-

Reaction time: 0.5–6 hours

-

Yield: 60–75% of 2,6-dimethylphenol, with 95–98% tert-butyl group recovery .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Optimal temperature | 150°C | |

| Catalyst efficiency | H₂SO₄ > toluene sulfonic acid | |

| By-products | <1% 2-methylphenol |

Oxidation Reactions

This compound oxidizes to quinones and diphenoquinones via radical pathways:

With Molecular Oxygen

Cobalt(II) chelates catalyze oxidation to 2,6-di-tert-butylbenzoquinone and 3,3',5,5'-tetra-tert-butyldiphenoquinone :

This compoundO2,Co2+Benzoquinone+Diphenoquinone

Conditions :

With Peroxy Radicals

Reaction with tert-butyl peroxy radicals produces:

Key Data :

| Product | Yield (%) | Conditions | Source |

|---|---|---|---|

| 2,6-Di-tert-butylbenzoquinone | 70 | Co²⁺, O₂, 40°C | |

| Diphenoquinone | 15 | Radical coupling |

Electrophilic Substitution

Despite steric hindrance, this compound undergoes:

-

Nitration : Forms 4-nitro derivatives under HNO₃/H₂SO₄.

-

Sulfonation : Produces sulfonated analogs with fuming H₂SO₄.

Dealkylation Reactions

Heteropoly acids (e.g., H₃PW₁₂O₄₀) selectively remove one tert-butyl group:

This compoundHPA2-tert-butylphenol+Isobutylene

Conditions :

Comparison of Catalysts :

| Catalyst | Activity (Relative) | Selectivity (%) |

|---|---|---|

| H₃PW₁₂O₄₀ | 1.0 | 95 |

| Al₂(SO₄)₃ | 0.3 | 70 |

Alkylation Reactions

This compound participates in Friedel-Crafts alkylation with isobutene:

Phenol+2CH₂=C(CH₃)₂Al3+This compound

Conditions :

Q & A

Q. Basic: What are the recommended methodologies for synthesizing 2,6-Dibutylphenol with high purity?

Answer:

The synthesis of this compound typically involves alkylation of phenol using butylating agents (e.g., butyl halides) in the presence of acid catalysts like AlCl₃ or zeolites. Key steps include:

- Reagent Control : Maintain stoichiometric ratios to minimize side products (e.g., mono- or tri-substituted derivatives).

- Temperature Optimization : Reactions are often conducted at 80–120°C to balance yield and selectivity.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) to isolate the product.

Reference structural analogs (e.g., 4-sec-Butyl-2,6-di-tert-butylphenol) suggest tert-butyl groups may require inert atmospheres to prevent oxidation during synthesis .

Q. Basic: Which analytical techniques are most reliable for structural characterization of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns; aromatic protons in this compound typically show singlets due to symmetry.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- Infrared Spectroscopy (IR) : O-H stretching (~3200 cm⁻¹) and C-O vibrations (~1250 cm⁻¹) confirm phenolic structure.

Cross-reference data from authoritative databases like NIST Chemistry WebBook for spectral comparisons .

Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors.

- Waste Management : Collect organic waste separately and dispose via certified hazardous waste services to avoid environmental contamination.

Refer to safety guidelines for structurally similar phenols (e.g., 2,6-dimethoxyphenol) for spill containment and emergency procedures .

Q. Advanced: How can researchers assess the oxidative stability of this compound under varying conditions?

Answer:

- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled temperature ramps (e.g., 25–500°C) to evaluate thermal decomposition.

- Accelerated Oxidation Studies : Expose the compound to UV light or radical initiators (e.g., AIBN) and monitor degradation via HPLC or GC-MS.

- Kinetic Modeling : Use Arrhenius equations to predict shelf-life under storage conditions.

Studies on phenol oxidation mechanisms (e.g., photocatalytic activity) provide frameworks for designing experiments .

Q. Advanced: What experimental strategies can resolve contradictions in catalytic activity data for this compound-derived catalysts?

Answer:

- Controlled Variable Testing : Isolate factors like solvent polarity, temperature, and catalyst loading to identify confounding variables.

- Statistical Analysis : Apply ANOVA or multivariate regression to quantify parameter significance.

- Comparative Studies : Benchmark against structurally similar catalysts (e.g., 2,6-diisopropylphenol) to contextualize performance discrepancies.

Methodologies from qualitative research on contradiction analysis (e.g., iterative data triangulation) enhance rigor .

Q. Advanced: How can enzymatic interaction studies be designed to elucidate this compound’s role in biological systems?

Answer:

- Enzyme Assays : Use spectrophotometric methods (e.g., monitoring NADH depletion) to test inhibition/activation effects on oxidoreductases.

- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with active sites.

- Metabolite Profiling : Use LC-MS/MS to identify downstream metabolites in cell cultures or microbial systems.

Reference protocols for chlorophenol substrates (e.g., 2,6-dichlorohydroquinone in dioxygenase studies) for mechanistic parallels .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical properties of 2,6-dibutylphenol and its analogs:

Key Observations :

- Steric Effects: The tert-butyl groups in this compound create greater steric hindrance than methyl or ethyl substituents, reducing reactivity at the phenolic -OH group and enhancing stability against oxidation .

- Solubility: Methoxy groups in 2,6-dimethoxyphenol increase polarity and water solubility compared to alkyl-substituted analogs .

- Thermal Stability: Bulkier substituents (e.g., tert-butyl) elevate thermal stability, making this compound suitable for high-temperature applications like aviation fuels .

Vorbereitungsmethoden

Gas-Phase Catalytic Alkylation of Phenol and Methanol

The gas-phase alkylation of phenol with methanol represents the most industrially scalable method for synthesizing 2,6-dimethylphenol. This exothermic reaction typically employs metal oxide catalysts to direct methylation at the ortho positions.

Catalytic Systems and Reaction Conditions

Iron-chromium mixed oxide (Fe-Cr-O) catalysts demonstrate superior performance in fluidized-bed reactors. Under conditions of 310–380°C and atmospheric pressure, a feed ratio of phenol:methanol:water = 1:5:1 achieves 80.3% yield with 99.6% purity . The inclusion of water suppresses coke formation, extending catalyst lifespan to over 1,000 hours .

Table 1: Optimized Parameters for Fe-Cr-O Catalyzed Alkylation

| Parameter | Value |

|---|---|

| Temperature | 310–380°C |

| Pressure | 0.1–0.5 MPa |

| Feed Ratio (Phenol:MeOH:H₂O) | 1:5:1 (mol) |

| Space Velocity | 0.5–2 hr⁻¹ |

| Catalyst Lifetime | >1,000 hours |

Mechanistic Insights

The reaction proceeds via Langmuir-Hinshelwood kinetics, where methanol dehydrogenates to formaldehyde on catalyst acid sites. Subsequent electrophilic substitution at phenol’s ortho positions occurs through a quinone methide intermediate . The Fe-Cr-O catalyst’s bifunctional nature—combining redox (Fe³⁺/Fe²⁺) and acid-base (Cr-O) sites—enhances methyl group transfer efficiency .

Enzymatic Decarboxylation of 4-Hydroxy-3,5-dimethylbenzoic Acid

Emerging biocatalytic routes utilize decarboxylase enzymes to convert 4-hydroxy-3,5-dimethylbenzoic acid into 2,6-dimethylphenol. This method aligns with green chemistry principles by avoiding high temperatures and toxic solvents.

Process Optimization

A buffered aqueous system (pH 6.5, 25°C) with a decarboxylase-producing microbial strain achieves 80.3% conversion in 15 hours . Key advantages include:

-

Energy Efficiency : Ambient temperature operation reduces energy costs by 40% compared to thermal methods .

Table 2: Enzymatic Decarboxylation Performance Metrics

| Metric | Value |

|---|---|

| Substrate Concentration | 0.85 M (141 g/L) |

| Enzyme Loading | 10 U/g substrate |

| Purity | 99.6% (HPLC) |

| Space-Time Yield | 6.5 g/L·hr |

Enzyme Engineering Challenges

Wild-type decarboxylases exhibit limited thermostability above 30°C. Protein engineering efforts, such as directed evolution of Bacillus subtilis decarboxylase, have improved thermal tolerance to 45°C, enabling faster reaction rates .

Vapor-Phase Alkylation Using Alkaline Fe/Mg/Sb Composite Oxides

A patented method (CN102826960A) employs Fe/Mg/Sb composite oxides for co-producing ortho-cresol and 2,6-dimethylphenol. The catalyst’s unique composition (Fe:Mg:Sb = 1:0.01–0.05:0.01–0.04) enables precise control over methylation depth .

Reaction Dynamics

At 320–380°C, phenol conversion reaches 92% with 78% selectivity toward 2,6-dimethylphenol . Nitrogen carrier gas (10–25 mL/min) minimizes oxidative side reactions, while water co-feeding (5–30 wt%) stabilizes the catalyst by leaching carbon deposits .

Table 3: Performance of Fe/Mg/Sb Catalysts

| Parameter | Fe/Mg/Sb System | Conventional Fe-Cr-O |

|---|---|---|

| Phenol Conversion | 92% | 85% |

| 2,6-DMP Selectivity | 78% | 72% |

| m/p-Cresol Byproducts | <1% | 5–8% |

Catalyst Deactivation Modes

Thermogravimetric analysis (TGA) reveals two primary deactivation pathways:

Titanium Oxide-Supported Vanadium Oxide Catalysts

Alternative catalytic systems using TiO₂-supported V₂O₅ show promise for one-pot synthesis from methanol and cyclohexanone. The redox-active V⁵⁺ sites facilitate ketone methylation, followed by aromatization to 2,6-dimethylphenol .

Reaction Pathway Analysis

-

Cyclohexanone Methylation : V₂O₅/TiO₂ catalyzes aldol condensation, forming 2-methylcyclohexanone.

-

Dehydrogenative Aromatization : Oxidative removal of H₂ yields the phenolic ring .

Table 4: V₂O₅/TiO₂ Catalyst Performance

| Metric | Value |

|---|---|

| Cyclohexanone Conversion | 68% |

| 2,6-DMP Selectivity | 65% |

| TON (Turnover Number) | 1,200 |

Copper-Catalyzed Oxidative Polymerization Byproducts

While primarily a polymerization precursor, 2,6-dimethylphenol forms via redistribution of C–O coupled dimers in copper-catalyzed systems. HPLC studies reveal that oligomeric quinone ketals decompose under anaerobic conditions, regenerating monomeric phenol .

Redistribution Mechanism

-

Step 1 : Oxidative coupling of two phenols forms a quinone ketal-copper complex.

-

Step 2 : Heterolytic cleavage regenerates monomers or forms higher oligomers .

Equation 1 : Redistribution Reaction

2 (DMP-O-Cu)→DMP + DMP-O-Cu-O-DMP

Eigenschaften

CAS-Nummer |

62083-20-9 |

|---|---|

Molekularformel |

C14H22O |

Molekulargewicht |

206.32 g/mol |

IUPAC-Name |

2,6-dibutylphenol |

InChI |

InChI=1S/C14H22O/c1-3-5-8-12-10-7-11-13(14(12)15)9-6-4-2/h7,10-11,15H,3-6,8-9H2,1-2H3 |

InChI-Schlüssel |

PZPVXSMCRLNVRD-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1=C(C(=CC=C1)CCCC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.